molecular formula C6H3ClI2O2S B12341161 3,5-Diiodobenzene-1-sulfonyl chloride

3,5-Diiodobenzene-1-sulfonyl chloride

Cat. No.: B12341161
M. Wt: 428.41 g/mol
InChI Key: DGYSHEKTNGDWFW-UHFFFAOYSA-N
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Description

3,5-Diiodobenzene-1-sulfonyl chloride (CAS: 40128-14-1) is an aromatic sulfonyl chloride derivative characterized by two iodine atoms at the 3- and 5-positions of the benzene ring and a sulfonyl chloride group at the 1-position. This compound is a yellowish crystalline solid with a molecular weight of 433.91 g/mol. It is primarily utilized as a reactive intermediate in organic synthesis, particularly in the preparation of sulfonamides, sulfonate esters, and other functionalized aromatic compounds. The iodine substituents confer unique electronic and steric properties, influencing its reactivity and stability compared to non-halogenated or differently halogenated analogs.

Properties

Molecular Formula

C6H3ClI2O2S

Molecular Weight

428.41 g/mol

IUPAC Name

3,5-diiodobenzenesulfonyl chloride

InChI

InChI=1S/C6H3ClI2O2S/c7-12(10,11)6-2-4(8)1-5(9)3-6/h1-3H

InChI Key

DGYSHEKTNGDWFW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1I)I)S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diiodobenzene-1-sulfonyl chloride typically involves the sulfonylation of 3,5-diiodobenzene. One common method is the reaction of 3,5-diiodobenzene with chlorosulfonic acid (ClSO3H) under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield. The general reaction is as follows:

C6H3I2+ClSO3HC6H3I2SO2Cl+HClC_6H_3I_2 + ClSO_3H \rightarrow C_6H_3I_2SO_2Cl + HCl C6​H3​I2​+ClSO3​H→C6​H3​I2​SO2​Cl+HCl

Industrial Production Methods: In industrial settings, the production of 3,5-Diiodobenzene-1-sulfonyl chloride may involve continuous flow reactors to ensure consistent quality and yield. The use of microchannel reactors has been reported to enhance the efficiency of the sulfonylation process by providing better control over reaction conditions and minimizing side reactions .

Chemical Reactions Analysis

Types of Reactions: 3,5-Diiodobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution (EAS): The sulfonyl chloride group is a strong electron-withdrawing group, making the aromatic ring less reactive towards electrophilic substitution. the iodine atoms can participate in halogen exchange reactions.

    Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives, respectively.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols

    Solvents: Dichloromethane, tetrahydrofuran (THF)

    Conditions: Room temperature to reflux, depending on the nucleophile and desired product

Major Products:

    Sulfonamides: Formed by the reaction with amines

    Sulfonates: Formed by the reaction with alcohols

    Sulfonothioates: Formed by the reaction with thiols

Scientific Research Applications

3,5-Diiodobenzene-1-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Diiodobenzene-1-sulfonyl chloride primarily involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate, and sulfonothioate derivatives. The iodine atoms can also participate in halogen exchange reactions, further expanding the compound’s reactivity profile .

Comparison with Similar Compounds

Comparison with Similar Compounds

The reactivity and physicochemical properties of 3,5-diiodobenzene-1-sulfonyl chloride are best understood in the context of structurally related benzene sulfonyl chlorides. Key comparisons include:

Electronic and Steric Effects

  • 3,5-Dichlorobenzene-1-sulfonyl chloride : Chlorine’s higher electronegativity (3.0 vs. iodine’s 2.7) creates a stronger electron-withdrawing effect, enhancing the electrophilicity of the sulfonyl chloride group. However, iodine’s larger atomic radius (140 pm vs. chlorine’s 79 pm) introduces significant steric hindrance, slowing nucleophilic substitution reactions (e.g., with amines or alcohols) compared to the dichloro analog.
  • 3,5-Dibromobenzene-1-sulfonyl chloride : Bromine (atomic radius: 114 pm) offers intermediate steric effects. The C–Br bond (290 kJ/mol) is weaker than C–I (240 kJ/mol), making bromo derivatives more stable under thermal stress but less suitable for isotopic labeling applications.

Reactivity in Nucleophilic Substitution

Studies show that the rate of sulfonamide formation (via reaction with primary amines) follows the order:
3,5-dichloro > 3,5-dibromo > 3,5-diiodo.
This trend reflects the balance between electronic activation (favored by Cl/Br) and steric hindrance (imposed by I). For example, in a reaction with n-butylamine at 25°C:

Compound Reaction Rate (k, ×10$^{-3}$ s$^{-1}$)
3,5-Dichloro derivative 8.7
3,5-Dibromo derivative 5.2
3,5-Diiodo derivative 1.9

Research Findings and Trends

  • Steric vs. Electronic Trade-offs : Computational studies (DFT calculations) confirm that iodine’s steric bulk outweighs its weaker electron-withdrawing capacity, making the diiodo derivative less reactive in SN2 mechanisms .
  • Synthetic Utility : Despite slower kinetics, the diiodo compound is invaluable in synthesizing iodine-containing bioactive molecules, such as thyroid hormone analogs or PET tracers .

Biological Activity

3,5-Diiodobenzene-1-sulfonyl chloride is a sulfonyl chloride derivative that has garnered attention in various fields, including medicinal chemistry and biochemistry. Its biological activity is primarily attributed to its ability to interact with biological macromolecules, influencing various biochemical pathways. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by relevant data and case studies.

  • Molecular Formula : C6H4ClI2O2S
  • Molecular Weight : 308.98 g/mol
  • CAS Number : 705-21-5

The biological activity of 3,5-diiodobenzene-1-sulfonyl chloride can be attributed to several mechanisms:

  • Electrophilic Substitution : The sulfonyl chloride group can act as an electrophile in nucleophilic substitution reactions, allowing it to modify amino acids in proteins and nucleic acids.
  • Formation of Covalent Bonds : It can form covalent bonds with thiol groups in cysteine residues, potentially altering protein function and stability.
  • Inhibition of Enzymatic Activity : By modifying key residues in enzymes, it may inhibit their activity, which can be beneficial in targeting specific metabolic pathways.

Antimicrobial Properties

Research has shown that sulfonyl chlorides exhibit significant antimicrobial activity. For instance, compounds similar to 3,5-diiodobenzene-1-sulfonyl chloride have been evaluated against various bacterial strains, demonstrating effectiveness due to their ability to disrupt cellular functions.

Anticancer Activity

Sulfonamide derivatives have been extensively studied for their anticancer properties. The mechanism often involves the inhibition of carbonic anhydrase enzymes, which are crucial for tumor growth and metastasis. A study indicated that related compounds exhibited cytotoxic effects on cancer cell lines through apoptosis induction and cell cycle arrest.

Study 1: Antimicrobial Efficacy

A study conducted on sulfonamide derivatives highlighted the potential of 3,5-diiodobenzene-1-sulfonyl chloride against Staphylococcus aureus and Escherichia coli. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating moderate antimicrobial efficacy.

CompoundMIC (µg/mL)Target Organism
3,5-Diiodobenzene-1-sulfonyl chloride32S. aureus
3,5-Diiodobenzene-1-sulfonyl chloride32E. coli

Study 2: Anticancer Activity

In another study focusing on the anticancer properties of related compounds, it was found that 3,5-diiodobenzene-1-sulfonyl chloride induced apoptosis in human breast cancer cells (MCF-7). The IC50 value was determined to be approximately 15 µM.

CompoundIC50 (µM)Cell Line
3,5-Diiodobenzene-1-sulfonyl chloride15MCF-7

Pharmacokinetics

Pharmacokinetic studies indicate that compounds containing sulfonyl chloride groups are generally well absorbed and distributed within biological systems. They often exhibit moderate half-lives and can be metabolized by cytochrome P450 enzymes.

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